![molecular formula C8H11BN2O3 B8246942 [4-(Methylcarbamoylamino)phenyl]boronic acid](/img/structure/B8246942.png)

[4-(Methylcarbamoylamino)phenyl]boronic acid

Übersicht

Beschreibung

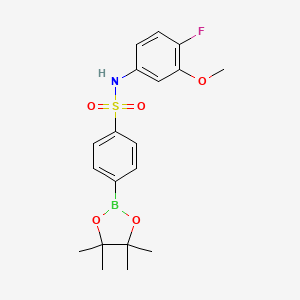

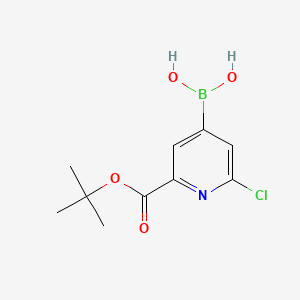

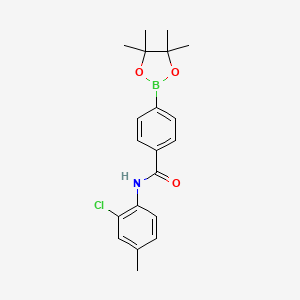

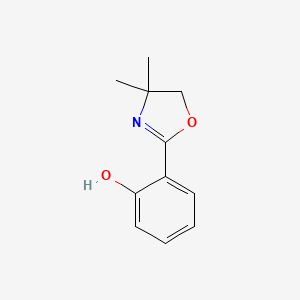

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are known for their ability to form reversible covalent bonds with sugars, which makes them useful in the detection of glucose levels in blood . They are also used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis

The molecular structure of boronic acids includes a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are considered Lewis acids .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions, condensation reactions, esterification, and more .Physical And Chemical Properties Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered bioisosteres of carboxylic acids .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- [4-(Methylcarbamoylamino)phenyl]boronic acid, along with related compounds, serves as a versatile building block in organic synthesis. For instance, derivatives of this compound can be prepared, displaying properties like hydrogen bonding and potential for multifunctional applications, as highlighted in the study of closely related boronic acids with added aminophosphonic acid groups (Zhang et al., 2017).

Sensing and Recognition

- Phenylboronic acids, including [4-(Methylcarbamoylamino)phenyl]boronic acid derivatives, are pivotal in sensing applications due to their ability to bind saccharides and other diols. This property has been leveraged in the creation of carbon nanotube-based sensors, with the structure of the boronic acid affecting the sensor's quantum yield and sensitivity (Mu et al., 2012).

Catalyst for Chemical Reactions

- Boronic acids are instrumental in catalyzing various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid, structurally related to [4-(Methylcarbamoylamino)phenyl]boronic acid, is a highly effective catalyst in dehydrative amidation between carboxylic acids and amines, demonstrating the crucial role of boronic acids in facilitating complex chemical transformations (Wang et al., 2018).

Spectroscopy and Material Studies

- Boronic acid derivatives, including [4-(Methylcarbamoylamino)phenyl]boronic acid, are subjects of extensive spectroscopic studies. These studies help understand their properties and potential applications in creating new materials with desirable characteristics, such as organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials (Zhang et al., 2018).

Biological Interactions and Drug Delivery

- The interaction of boronic acids with biological molecules is of significant interest. For instance, the binding profile of phenylboronic acids with N-acetylneuraminic acid (Neu5Ac) suggests potential applications in recognizing and targeting specific residues on cell-surface glycoconjugates, underlining the importance of boronic acids in biomedical research (Otsuka et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The use of boronic acids in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . There is growing interest in these compounds, especially after the discovery of the drug bortezomib . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Eigenschaften

IUPAC Name |

[4-(methylcarbamoylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-10-8(12)11-7-4-2-6(3-5-7)9(13)14/h2-5,13-14H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBXFJVXOUAGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)NC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Methylureido)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

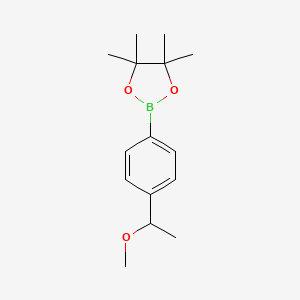

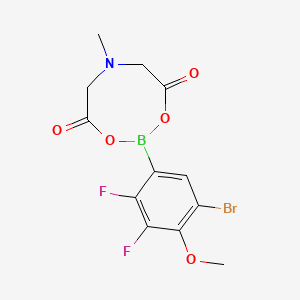

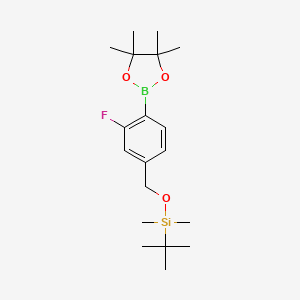

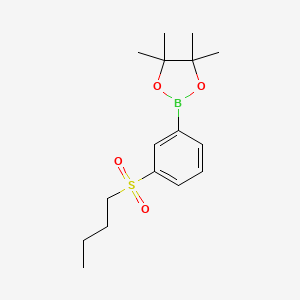

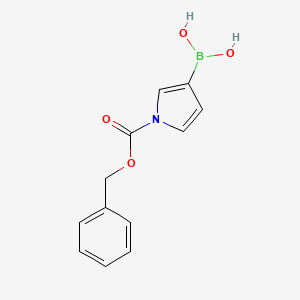

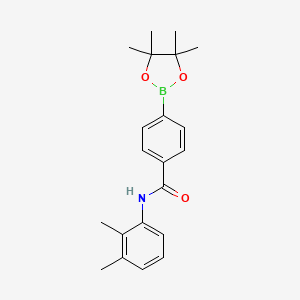

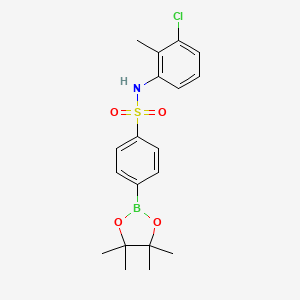

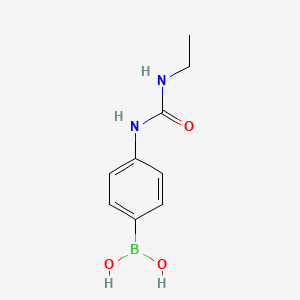

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Bis[[(R)-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1'-binaphthalene](/img/structure/B8246908.png)